5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the reaction of a suitable pyrimidine precursor with a fluorinating agent under controlled conditions. For example, the reaction of N-ethyl-2,4,6-trifluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale synthesis using efficient and cost-effective methods. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar properties.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: A fluorinated pyrimidine with applications in pharmaceuticals and agrochemicals.
Uniqueness
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11F2N3O2 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11F2N3O2/c1-2-12-3-5(11)7(14)13(8(12)15)4-6(9)10/h3,6H,2,4,11H2,1H3 |
InChI Key |
PIYYOILUQAMOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC(F)F)N |
Origin of Product |
United States |
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